molecular formula C17H13Cl3N2O4 B11972658 3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide

3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide

Cat. No.: B11972658
M. Wt: 415.6 g/mol
InChI Key: UXCGKJUYJZPQTC-MDZDMXLPSA-N
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Description

3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with 2,2,2-trichloroethyl acrylate in the presence of a base to form the intermediate 2,2,2-trichloro-1-(3-nitrophenoxy)ethyl acrylate. This intermediate is then reacted with aniline under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C17H13Cl3N2O4

Molecular Weight

415.6 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]prop-2-enamide

InChI

InChI=1S/C17H13Cl3N2O4/c18-17(19,20)16(26-14-8-4-7-13(11-14)22(24)25)21-15(23)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,21,23)/b10-9+

InChI Key

UXCGKJUYJZPQTC-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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